molecular formula C13H21NO B12578633 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine CAS No. 634149-76-1

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine

Cat. No.: B12578633
CAS No.: 634149-76-1
M. Wt: 207.31 g/mol
InChI Key: ITUXEBMIXRNDSZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine is a substituted phenethylamine derivative characterized by an ethoxy group at the para position and methyl groups at the 2, 3, and 5 positions of the phenyl ring, with an ethanamine side chain.

Properties

CAS No.

634149-76-1

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-ethoxy-2,3,5-trimethylphenyl)ethanamine

InChI

InChI=1S/C13H21NO/c1-6-15-13-8(2)7-12(11(5)14)9(3)10(13)4/h7,11H,6,14H2,1-5H3

InChI Key

ITUXEBMIXRNDSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C)C(C)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate 4-Ethoxy-2,3,5-trimethylbenzaldehyde, which is then subjected to reductive amination using ethanamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethanamine group.

    Substitution: The ethoxy and trimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-Ethoxy-2,3,5-trimethylbenzaldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethoxy and trimethyl groups may enhance the compound’s binding affinity and specificity for its targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the phenyl ring and the presence of heterocycles. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-(4-Ethoxy-2,3,5-trimethylphenyl)ethanamine 4-Ethoxy, 2,3,5-trimethyl C₁₃H₂₁NO 207.31* High lipophilicity due to methyl groups; potential CNS activity .
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine 4-Ethoxy, 3,5-dimethoxy C₁₂H₁₉NO₃ 225.29 Polar methoxy groups enhance solubility; used in synthetic intermediates .
2-[3,5-Dimethoxy-4-(trifluoroethoxy)phenyl]ethanamine 3,5-Dimethoxy, 4-trifluoroethoxy C₁₂H₁₆F₃NO₃ 279.26 Electron-withdrawing trifluoroethoxy group alters receptor binding .
2C-E (2-(4-Ethyl-2,5-dimethoxyphenyl)ethanamine) 4-Ethyl, 2,5-dimethoxy C₁₂H₁₉NO₂ 209.29 Psychedelic activity; Schedule I classification .
2-[4-(4-Ethoxy-2,5-dimethylphenyl)thiazol-2-yl]ethanamine Thiazole ring, 4-ethoxy-2,5-dimethyl C₁₅H₂₀N₂OS 276.40 Heterocyclic inclusion modifies electronic properties and bioactivity .

*Estimated based on analogous structures.

Key Observations:
  • Electronic Effects : Trifluoroethoxy substituents (e.g., in ) introduce strong electron-withdrawing effects, which may reduce basicity of the amine group compared to ethoxy or methyl groups.

Pharmacological Implications

  • Psychoactive Potential: Structural similarity to Schedule I compounds like 2C-E (Table 1) suggests possible serotonergic or dopaminergic activity, though methyl substituents may reduce potency compared to methoxy groups .
  • Safety Profile : Methyl groups are metabolically stable but may increase hepatotoxicity risks compared to polar substituents (e.g., methoxy) .

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